N-cyclopropyl-4-hydroxybenzamide
Overview
Description
N-cyclopropyl-4-hydroxybenzamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biological Activity
N-cyclopropyl-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The compound features:
- Cyclopropyl group : Provides steric hindrance and influences binding interactions.
- Hydroxy group : Capable of forming hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
The molecular formula and weight are approximately and 173.20 g/mol, respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDAC activity, which is crucial in regulating gene expression related to cancer progression and other diseases .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Various in vitro studies have demonstrated the potency of this compound against cancer cell lines and microbial strains. Key findings include:
- HDAC Inhibition : The compound displayed significant inhibition against HDAC6 with an IC50 value in the low nanomolar range (0.9 nM), indicating strong selectivity and potency .
- Cytotoxicity : It has shown cytotoxic effects on various cancer cell lines, including MV4-11, while maintaining a favorable therapeutic window when tested against non-malignant cells .
In Vivo Studies
In vivo investigations have further supported the compound's therapeutic potential:
- Tumor Models : Animal studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates in models of hematological malignancies .
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including adequate absorption and distribution when administered intraperitoneally .
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- Research highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent in treating infections where conventional antibiotics fail.
Data Summary
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-1-7(2-6-9)10(13)11-8-3-4-8/h1-2,5-6,8,12H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZGKFIQQGYRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.